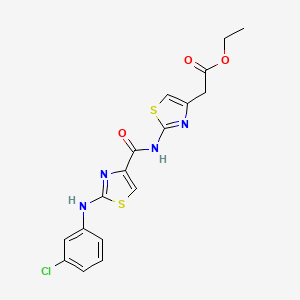

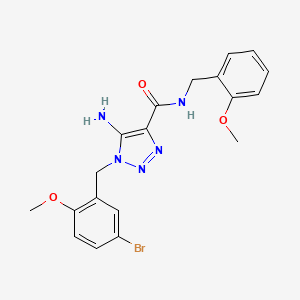

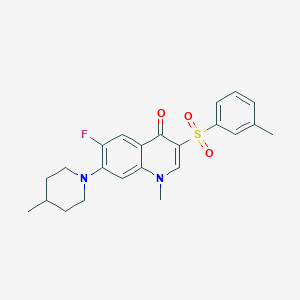

![molecular formula C22H24N4O3S B2727038 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 1105217-40-0](/img/structure/B2727038.png)

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of amide derivative containing furan rings . It’s synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates are optimized .Chemical Reactions Analysis

The compound is produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds are isolated .Scientific Research Applications

Antimicrobial Activity

A key application of this compound and its related derivatives is in antimicrobial activity. Studies have synthesized various derivatives by the Mannich base method, exploring their effectiveness against different microbial strains. For instance, derivatives have been confirmed through IR, 1H NMR, 13C NMR, Mass, and elemental analysis, and screened for antimicrobial properties, indicating potential as antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012). Additionally, other studies have synthesized N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on similar chemical structures, aiming to investigate their application in targeting microbial infections (El-Essawy & Rady, 2011).

Biological Evaluation and Synthesis

The compound's framework serves as a basis for synthesizing new naphtho[2,1-b]furan derivatives with a pyrazole nucleus, undergoing various reactions to yield derivatives with potential biological activities. These derivatives have been evaluated for their effects against both Gram-positive and negative bacteria and fungi, showcasing promising antimicrobial effects (El-Wahab et al., 2011). Furthermore, the synthesis of heterocyclic moieties as Schiff bases of chitosan, which include derivatives related to the compound , has been explored for their biological activities against a range of bacteria and fungi, highlighting the diverse applications of this chemical framework in developing new antimicrobial agents (Hamed et al., 2020).

Chemical Synthesis and Pharmacological Activity

Another aspect of research focuses on the chemical synthesis and exploration of pharmacological activities of related compounds. Studies have synthesized a series of derivatives, investigating their binding affinity and in vivo activity as angiotensin II antagonists, which demonstrates the potential of this chemical framework in the development of new therapeutic agents (Almansa et al., 1997). This includes exploring different substituents and modifications to enhance the compound's pharmacological profile.

Future Directions

The compound is part of a broader class of chemicals derived from biomass, which offers both economic and ecological benefits . These bioproducts add value to biorefinery processes or materials derived from renewable resources . The broad range of uses and wide variety of bio-based products requires individual case studies of each product . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds . These compounds are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

Properties

IUPAC Name |

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-20(10-4-8-16-6-2-1-3-7-16)24-22-18-14-30-15-19(18)25-26(22)13-21(28)23-12-17-9-5-11-29-17/h1-3,5-7,9,11H,4,8,10,12-15H2,(H,23,28)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHHBZAIQYDGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

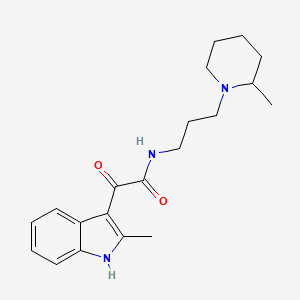

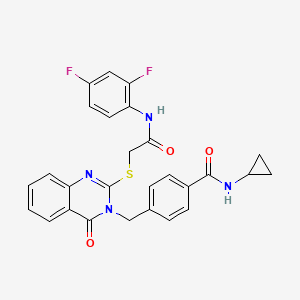

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)

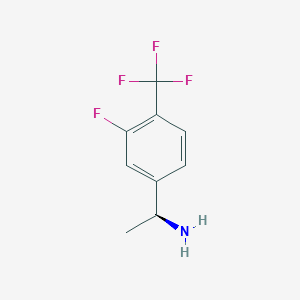

![ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B2726968.png)

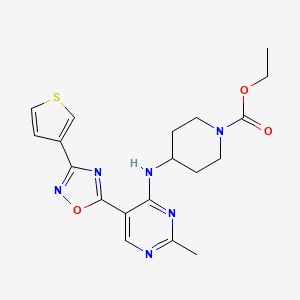

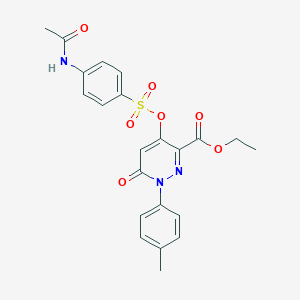

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2726970.png)

![5-isopropyl-N-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2726974.png)

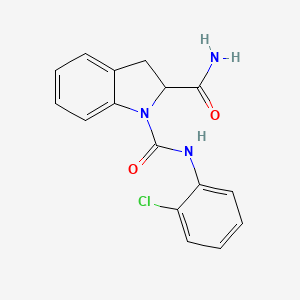

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2726978.png)